Lu AA47070

Description

Properties

IUPAC Name |

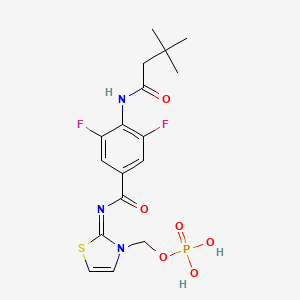

[2-[4-(3,3-dimethylbutanoylamino)-3,5-difluorobenzoyl]imino-1,3-thiazol-3-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2N3O6PS/c1-17(2,3)8-13(23)20-14-11(18)6-10(7-12(14)19)15(24)21-16-22(4-5-30-16)9-28-29(25,26)27/h4-7H,8-9H2,1-3H3,(H,20,23)(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWIQSFUBYCFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=C(C=C(C=C1F)C(=O)N=C2N(C=CS2)COP(=O)(O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2N3O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913842-25-8 | |

| Record name | LU-AA-47070 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913842258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LU-AA-47070 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4AD6SAU9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Core Mechanism of Lu AA47070: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Lu AA47070, a selective adenosine (B11128) A₂A receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available preclinical data, detailing the compound's pharmacological target, downstream signaling effects, and its impact on motor and motivational functions in established models of Parkinson's disease.

Core Mechanism of Action: Antagonism of the Adenosine A₂A Receptor

This compound is a prodrug that is metabolically converted to its active form, Lu AA41063.[1][2] The primary mechanism of action of Lu AA41063 is the selective antagonism of the adenosine A₂A receptor. These receptors are highly concentrated in the striatum, a key brain region involved in motor control, where they are co-localized with dopamine (B1211576) D₂ receptors on striatopallidal neurons, which form the "indirect pathway" of the basal ganglia.[3][4][5]

In Parkinson's disease, the degeneration of dopaminergic neurons leads to a reduction in dopamine signaling. This results in an overactivity of the indirect pathway, contributing to the characteristic motor impairments. Adenosine, acting on A₂A receptors, normally enhances the activity of this pathway. By blocking these receptors, Lu AA41063 effectively reduces the overactivity of the indirect pathway, thereby alleviating motor deficits.[3][4] This antagonistic interaction between adenosine A₂A and dopamine D₂ receptors is a cornerstone of the therapeutic potential of A₂A receptor antagonists in Parkinson's disease.[6][7]

Quantitative Data Summary

The following tables summarize the available quantitative data for the active metabolite, Lu AA41063, and the prodrug, this compound.

Table 1: In Vitro Binding Affinities of Lu AA41063

| Receptor Subtype | Kᵢ (nM) | Species |

| Adenosine A₂A | 5.9 | Human |

| Adenosine A₁ | 410 | Human |

| Adenosine A₂B | 260 | Human |

| Adenosine A₃ | >10,000 | Human |

Data sourced from a 2011 presentation by Lundbeck.

Table 2: In Vivo Efficacy of this compound in a Model of Parkinsonism

| Experiment | Treatment | Dose (mg/kg, IP) | Outcome |

| Catalepsy Test | Pimozide (1.0) + Vehicle | - | Baseline catalepsy |

| Pimozide (1.0) + this compound | 3.75 | Significant reversal of catalepsy | |

| Pimozide (1.0) + this compound | 7.5 | Significant reversal of catalepsy | |

| Pimozide (1.0) + this compound | 15.0 | Significant reversal of catalepsy | |

| Pimozide (1.0) + this compound | 30.0 | Significant reversal of catalepsy | |

| Locomotor Activity | Pimozide (1.0) + Vehicle | - | Suppression of locomotion |

| Pimozide (1.0) + this compound | 7.5 | Significant increase in locomotion | |

| Pimozide (1.0) + this compound | 15.0 | Significant increase in locomotion | |

| Pimozide (1.0) + this compound | 30.0 | Significant increase in locomotion | |

| Effort-Related Choice | Haloperidol (0.1) + Vehicle | - | Reduced lever pressing |

| Haloperidol (0.1) + this compound | 15.0 | Significant reversal of reduced lever pressing |

Data adapted from Collins et al., 2012.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing the efficacy of this compound.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. The novel adenosine A2A antagonist this compound reverses the motor and motivational effects produced by dopamine D2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine A2A receptors in Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting adenosine A2A receptors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Targeting Adenosine Signaling in Parkinson's Disease: From Pharmacological to Non-pharmacological Approaches [frontiersin.org]

- 7. Adenosine A2A-dopamine D2 receptor heteromers operate striatal function: impact on Parkinson's disease pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Receptor of Lu AA47070

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lu AA47070, focusing on its molecular target, pharmacological properties, and the experimental basis for these findings. This compound is a prodrug that is rapidly converted in the body to its active form, Lu AA41063. Therefore, this document will primarily discuss the properties of Lu AA41063.

Core Target Receptor: Adenosine (B11128) A₂A Receptor

The primary molecular target of the active metabolite of this compound, Lu AA41063, is the adenosine A₂A receptor . It acts as a potent and selective antagonist at this receptor.[1][2] The adenosine A₂A receptor is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, particularly in the brain, where it modulates dopaminergic neurotransmission.

Quantitative Data: Binding Affinity and Selectivity

The selectivity of Lu AA41063 for the human adenosine A₂A receptor (hA₂A) over other human adenosine receptor subtypes is a key feature of its pharmacological profile. The following table summarizes the binding affinities (Ki) of Lu AA41063 for these receptors.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Fold Selectivity vs. hA₂A |

| hA₂A | 5.9 | - |

| hA₁ | 410 | 69.5 |

| hA₂B | 260 | 44.1 |

| hA₃ | >10,000 | >1695 |

Data sourced from a presentation on the discovery of this compound.

Furthermore, in a competitive antagonist assay, Lu AA41063 demonstrated a functional antagonist potency (Kb) of 1.3 nM at the hA₂A receptor.

Signaling Pathway

The adenosine A₂A receptor is primarily coupled to the Gs alpha subunit of the G-protein complex. Activation of the A₂A receptor by its endogenous ligand, adenosine, leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets. By acting as an antagonist, Lu AA41063 blocks this signaling cascade.

Experimental Protocols and Findings

This compound has been evaluated in several preclinical models to assess its efficacy in reversing motor and motivational deficits induced by dopamine (B1211576) D2 receptor antagonists, which are often used to model symptoms of Parkinson's disease.

Reversal of Pimozide-Induced Catalepsy

Objective: To determine if this compound can reverse the cataleptic state induced by the dopamine D2 receptor antagonist, pimozide (B1677891).

Methodology:

-

Subjects: Male rats.

-

Induction of Catalepsy: Administration of pimozide (1.0 mg/kg, i.p.).

-

Treatment: Administration of this compound at various doses (e.g., 3.75, 7.5, 15.0, and 30.0 mg/kg, i.p.).

-

Assessment: The catalepsy bar test was used. The rat's forepaws were placed on a horizontal bar, and the latency to remove both paws from the bar was measured. Longer latencies indicate a greater degree of catalepsy.

Results: this compound produced a significant reversal of pimozide-induced catalepsy.[1]

Reversal of Pimozide-Induced Hypolocomotion

Objective: To assess the effect of this compound on locomotor activity suppressed by pimozide.

Methodology:

-

Subjects: Male rats.

-

Induction of Hypolocomotion: Administration of pimozide (1.0 mg/kg, i.p.).

-

Treatment: Administration of this compound at various doses (e.g., 3.75, 7.5, 15.0, and 30.0 mg/kg, i.p.).

-

Assessment: Locomotor activity was measured in an open-field arena. Parameters such as distance traveled and number of movements were recorded using an automated activity monitoring system.

Results: this compound significantly increased locomotor activity in pimozide-treated rats, indicating a reversal of the hypolocomotion.[1]

Attenuation of Pimozide-Induced Tremulous Jaw Movements

Objective: To determine if this compound can reduce the occurrence of tremulous jaw movements (TJMs), a rodent model of parkinsonian tremor.

Methodology:

-

Subjects: Male rats.

-

Induction of TJMs: Administration of pimozide (1.0 mg/kg, i.p.).

-

Treatment: Administration of this compound at various doses (e.g., 3.75, 7.5, 15.0, and 30.0 mg/kg, i.p.).

-

Assessment: Rats were observed in a clear chamber, and the number of TJMs (rapid, vertical jaw movements not directed at a food source) was counted by a trained observer.

Results: this compound produced a significant reversal of pimozide-induced tremulous jaw movements.[1]

Reversal of Haloperidol-Induced Deficits in Effort-Related Choice Behavior

Objective: To investigate the effect of this compound on motivational deficits induced by the dopamine D2 receptor antagonist, haloperidol (B65202).

Methodology:

-

Subjects: Male rats trained on an effort-related choice task.

-

Task: A concurrent lever-pressing/chow-feeding task where rats could choose between pressing a lever for a preferred food reward or consuming freely available, less-preferred lab chow.

-

Induction of Deficit: Administration of a low dose of haloperidol.

-

Treatment: Administration of this compound.

-

Assessment: The number of lever presses and the amount of chow consumed were measured to assess the animal's willingness to exert effort for a preferred reward.

Results: this compound was able to reverse the effects of haloperidol on this task, suggesting it can mitigate motivational deficits.[2]

Conclusion

This compound, through its active metabolite Lu AA41063, is a potent and selective antagonist of the adenosine A₂A receptor. This mechanism of action has been substantiated through in vitro binding assays demonstrating high affinity and selectivity, and in vivo studies showing efficacy in reversing motor and motivational deficits in rodent models of Parkinson's disease. The data strongly support the adenosine A₂A receptor as the primary target through which this compound exerts its pharmacological effects.

References

The Conversion of Prodrug Lu AA47070 to its Active Form Lu AA41063: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conversion of the phosphonooxymethylene prodrug, Lu AA47070, to its active pharmacological component, Lu AA41063, a potent and selective adenosine (B11128) A2A receptor antagonist. This compound was developed to enhance the oral bioavailability of Lu AA41063, a compound with potential therapeutic applications in conditions such as Parkinson's disease. This document summarizes key quantitative data, outlines detailed experimental methodologies for the pivotal studies, and presents visual representations of the underlying biological and experimental processes.

Core Concept: Prodrug Strategy for Enhanced Bioavailability

The primary challenge with the oral administration of many drug candidates, including Lu AA41063, is poor aqueous solubility, which can significantly limit their absorption and, consequently, their therapeutic efficacy. To overcome this, a prodrug strategy was employed, resulting in the development of this compound. As a phosphate (B84403) ester, this compound exhibits significantly improved water solubility. The core principle of this strategy is that the prodrug, this compound, is readily absorbed in the gastrointestinal tract and then undergoes enzymatic conversion to the active drug, Lu AA41063, releasing it into systemic circulation.

In Vitro Conversion: Evidence from Caco-2 Cell Monolayers

The initial evidence for the conversion of this compound to Lu AA41063 was established using an in vitro model with Caco-2 cell monolayers, a widely accepted tool for simulating the human intestinal epithelium.

Quantitative Data from Caco-2 Cell Assay

The following table summarizes the findings from an experiment where this compound was applied to the apical side of a Caco-2 cell monolayer, with the concentrations of both this compound and Lu AA41063 monitored over time in both the apical and basolateral compartments.

| Time (minutes) | % of Standard this compound (Apical) | % of Standard Lu AA41063 (Apical) | % of Standard Lu AA41063 (Basolateral) |

| 0 | 100 | 0 | 0 |

| 15 | Decreasing | Increasing | Increasing |

| 120 | Near 0 | Plateaued | Plateaued |

Note: Specific percentages were not available in the public domain. The table reflects the trends observed in the study.

The data indicates a time-dependent decrease in the concentration of the prodrug this compound in the apical (donor) compartment, with a corresponding increase in the active compound Lu AA41063 in both the apical and, significantly, the basolateral (receiver) compartment. The appearance of Lu AA41063 in the basolateral compartment confirms that the prodrug is converted to the active drug, which then permeates the cell monolayer. Notably, no significant amount of the prodrug this compound was detected in the basolateral compartment, suggesting that the conversion primarily occurs at the intestinal epithelium and that the prodrug itself is not substantially absorbed.[1] This conversion is likely mediated by alkaline phosphatases, which are abundantly present in the intestinal brush border.[1]

Experimental Protocol: Caco-2 Cell Permeability Assay

The following is a generalized protocol for a Caco-2 cell permeability assay, adapted for the study of a prodrug conversion like that of this compound. The precise parameters for the original this compound study are not publicly available.

1. Cell Culture:

-

Caco-2 cells are seeded on permeable filter supports (e.g., Transwell® inserts) at a high density.

-

The cells are cultured for 21 days in a suitable medium (e.g., Dulbecco's Modified Eagle Medium supplemented with fetal bovine serum, non-essential amino acids, and antibiotics) to allow for differentiation and the formation of a confluent monolayer with tight junctions.[2][3]

2. Monolayer Integrity Assessment:

-

The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter.[4] A TEER value above a predetermined threshold indicates a well-formed, tight monolayer.

3. Permeability Experiment:

-

The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical (donor) and basolateral (receiver) sides.

-

The test compound, this compound, is added to the apical compartment at a known concentration.

-

Samples are collected from both the apical and basolateral compartments at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

-

The concentrations of both this compound and Lu AA41063 in the collected samples are determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2]

4. Data Analysis:

-

The apparent permeability coefficient (Papp) for Lu AA41063 is calculated to quantify its ability to cross the Caco-2 monolayer.

In Vitro Conversion Workflow

In Vivo Confirmation: Oral Bioavailability in Rats

To validate the in vitro findings and assess the real-world applicability of the prodrug strategy, in vivo studies were conducted in rats. These studies compared the plasma concentrations of the active drug, Lu AA41063, after oral administration of either the prodrug (this compound) or the active drug itself.

Quantitative Pharmacokinetic Data in Rats

The oral administration of this compound resulted in a significantly higher systemic exposure to Lu AA41063 compared to the oral administration of Lu AA41063 itself.

| Compound Administered | Dose | Formulation | Oral Bioavailability (F) of Lu AA41063 |

| Lu AA41063 | 1 mg/kg | Solution | 88% |

| This compound | 1.5 mg/kg (Lu AA41063-equivalents) | - | 103% |

| Lu AA41063 | 80 mg/kg | Suspension | 5% (0-8h) |

| This compound | 20 mg/kg | 10% HPβ-CD | 59% (0-8h) |

The results demonstrate that the prodrug this compound is effectively converted to Lu AA41063 in vivo, leading to excellent oral bioavailability.[1] At higher doses, where the solubility of Lu AA41063 becomes a limiting factor for absorption (as seen with the suspension formulation), the highly soluble prodrug formulation significantly enhances the systemic exposure to the active compound.[1] Importantly, no detectable levels of the prodrug this compound were found in the systemic circulation, confirming its efficient and complete conversion.[1]

Experimental Protocol: Rat Oral Bioavailability Study

The following is a generalized protocol for an oral bioavailability study in rats. The specific details of the original study on this compound are not publicly available.

1. Animal Model:

-

Male Sprague-Dawley rats are typically used for such studies.[5] The animals are fasted overnight before drug administration.

2. Drug Administration:

-

A cohort of rats receives an intravenous (IV) dose of Lu AA41063 to determine its absolute bioavailability.

-

Other groups of rats receive oral doses of either Lu AA41063 or this compound via gavage. The compounds are typically formulated in a suitable vehicle (e.g., solution, suspension, or a formulation with solubility enhancers like hydroxypropyl-β-cyclodextrin).[5]

3. Blood Sampling:

-

Blood samples are collected from the rats at predetermined time points (e.g., pre-dose, and at various intervals post-dose, such as 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[6]

4. Sample Processing and Analysis:

-

Plasma is separated from the blood samples by centrifugation.

-

The concentrations of Lu AA41063 (and this compound, if applicable) in the plasma samples are quantified using a validated LC-MS/MS method.

5. Pharmacokinetic Analysis:

-

Plasma concentration-time profiles are generated.

-

Key pharmacokinetic parameters, including the Area Under the Curve (AUC), are calculated.

-

The oral bioavailability (F) is determined by comparing the AUC from the oral dose to the AUC from the IV dose.

In Vivo Prodrug Conversion Pathway

Signaling Pathway of the Active Compound, Lu AA41063

Once in circulation, Lu AA41063 acts as a selective antagonist of the adenosine A2A receptor. These receptors are highly expressed in the basal ganglia, a key brain region involved in motor control. In conditions like Parkinson's disease, there is a dopamine (B1211576) deficiency, leading to an overactivity of the adenosine A2A receptor pathway, which contributes to motor impairments. By blocking these receptors, Lu AA41063 can help to restore the balance of neurotransmission in the basal ganglia, thereby alleviating motor symptoms.[7]

Lu AA41063 Mechanism of Action

Conclusion

The development of this compound as a prodrug for Lu AA41063 represents a successful application of a strategy to overcome the limitations of poor aqueous solubility and enhance oral bioavailability. In vitro studies using Caco-2 cell monolayers demonstrated the efficient conversion of the prodrug to the active compound at the intestinal epithelium, likely mediated by alkaline phosphatases. These findings were corroborated by in vivo studies in rats, which showed superior systemic exposure to Lu AA41063 following oral administration of this compound compared to the active drug itself. This technical guide provides a comprehensive overview of the key data and methodologies related to the conversion of this important experimental therapeutic.

References

- 1. soci.org [soci.org]

- 2. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The novel adenosine A2A antagonist this compound reverses the motor and motivational effects produced by dopamine D2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

Lu AA47070: A Technical Guide to a Selective Adenosine A2A Receptor Antagonist Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lu AA47070 is a phosphonooxymethylene prodrug of the potent and selective adenosine (B11128) A2A receptor antagonist, Lu AA41063. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its preclinical evaluation. The information presented is intended to support researchers and professionals in the fields of neuroscience and drug development, particularly those with an interest in Parkinson's disease and other neurological disorders involving the adenosinergic system.

Core Data

Quantitative data for this compound and its active metabolite are summarized below.

| Property | Value | Reference |

| This compound | ||

| CAS Number | 913842-25-8 | [1] |

| Molecular Weight | 463.39 g/mol | [1] |

| Molecular Formula | C17H20F2N3O6PS | [1] |

| Chemical Name | Phosphoric acid mono-{2-[(E/Z)-4-(3,3-dimethyl-butyrylamino)-3,5-difluoro-benzoylimino]-thiazol-3-ylmethyl} ester | [1] |

| Lu AA41063 (Active Metabolite) | ||

| hA2A Receptor Ki | 5.9 nM | |

| hA1 Receptor Ki | 410 nM | |

| hA2B Receptor Ki | 260 nM | |

| hA3 Receptor Ki | > 10,000 nM |

Mechanism of Action and Signaling Pathway

This compound is a prodrug that is designed to be pharmacologically inactive until it undergoes in vivo enzymatic conversion to its active metabolite, Lu AA41063. This active compound is a potent and selective antagonist of the adenosine A2A receptor.

In the central nervous system, particularly in the basal ganglia, adenosine A2A receptors are densely expressed in the striatum, specifically on medium spiny neurons of the "indirect pathway." These receptors are Gs-protein coupled and their activation by endogenous adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA).

PKA, in turn, phosphorylates a number of downstream effector proteins. A key substrate of PKA in medium spiny neurons is the Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa (DARPP-32).[2][3] Phosphorylation of DARPP-32 at Threonine-34 converts it into a potent inhibitor of protein phosphatase-1 (PP1).[3] This inhibition of PP1 leads to an increased phosphorylation state of other proteins, ultimately modulating neuronal excitability and gene expression.

The antagonism of the A2A receptor by Lu AA41063 blocks this signaling cascade. By preventing the adenosine-mediated increase in cAMP, it reduces PKA activity and the subsequent phosphorylation of DARPP-32. This mechanism is particularly relevant in Parkinson's disease, where the loss of dopamine (B1211576) leads to an overactivity of the indirect pathway. By antagonizing the A2A receptor, Lu AA41063 can functionally counteract the effects of dopamine depletion, thereby restoring motor control.

References

- 1. Discovery of phosphoric acid mono-{2-[(E/Z)-4-(3,3-dimethyl-butyrylamino)-3,5-difluoro-benzoylimino]-thiazol-3-ylmethyl} ester (this compound): a phosphonooxymethylene prodrug of a potent and selective hA(2A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of adenosine A2A and dopamine D1 receptors stimulates cyclic AMP-dependent phosphorylation of DARPP-32 in distinct populations of striatal projection neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]

Lu AA47070: A Technical Overview of a Novel Adenosine A₂A Receptor Antagonist Prodrug

Discovery, Preclinical Development, and Discontinuation

Lu AA47070 emerged from Lundbeck's research program as a promising therapeutic candidate for Parkinson's disease. Identified as a phosphonooxymethylene prodrug, this compound was designed to enhance the oral bioavailability of its active metabolite, Lu AA41063, a potent and selective antagonist of the adenosine (B11128) A₂A receptor. Preclinical investigations in rodent models of Parkinson's disease demonstrated the potential of this compound to ameliorate motor and motivational deficits. However, the compound's development was halted during Phase 1 clinical trials due to a failure to exhibit the desired pharmacological effects in humans. This technical guide provides a comprehensive overview of the discovery, preclinical evaluation, and eventual discontinuation of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Compound and Mechanism of Action

This compound is the prodrug of Lu AA41063. The therapeutic rationale for its development was centered on the antagonistic interaction between adenosine A₂A and dopamine (B1211576) D₂ receptors in the basal ganglia, a key brain region implicated in the motor symptoms of Parkinson's disease. By blocking A₂A receptors, Lu AA41063 was expected to disinhibit D₂ receptor signaling, thereby compensating for the dopamine deficiency characteristic of Parkinson's disease.

Signaling Pathway of Adenosine A₂A Receptor in the Striatum

The striatum, a primary input nucleus of the basal ganglia, is central to the mechanism of action of adenosine A₂A receptor antagonists. The following diagram illustrates the key signaling interactions.

Preclinical Pharmacology

The preclinical development of this compound focused on characterizing the in vitro and in vivo properties of its active metabolite, Lu AA41063.

In Vitro Binding Affinity

Quantitative data on the binding affinity of Lu AA41063 for various human adenosine receptor subtypes remains largely proprietary. However, available information from a Lundbeck presentation indicates a high affinity and selectivity for the A₂A receptor.

| Receptor Subtype | Kᵢ (nM) | Selectivity vs. A₂A |

| Human A₂A | 5.9 | - |

| Human A₁ | 410 | 69-fold |

| Human A₂B | 260 | 44-fold |

| Human A₃ | >10,000 | >1695-fold |

| Table 1: Binding affinities of Lu AA41063 for human adenosine receptor subtypes. |

In Vivo Efficacy in Rodent Models

This compound demonstrated efficacy in reversing motor and motivational deficits in rodent models of Parkinson's disease. The primary preclinical study assessed its ability to counteract the effects of the dopamine D₂ receptor antagonists pimozide (B1677891) and haloperidol.[1]

Experimental Protocols:

-

Pimozide-Induced Catalepsy: Male Sprague-Dawley rats were treated with pimozide (1.0 mg/kg, i.p.) to induce catalepsy. This compound was administered intraperitoneally at doses of 3.75, 7.5, 15.0, and 30.0 mg/kg. Catalepsy was measured as the time the animal remained immobile with its forepaws placed on an elevated bar.[1]

-

Pimozide-Induced Hypolocomotion: Following the catalepsy test, locomotor activity was assessed in an automated activity monitoring system. The total distance traveled was recorded to determine the effect of this compound on pimozide-induced reductions in movement.[1]

-

Concurrent Lever Pressing/Chow Feeding Task: To assess effort-related decision-making, rats were trained to press a lever for a preferred food reward or to consume freely available, less-preferred chow. The effects of this compound were evaluated in animals treated with a low dose of haloperidol, which is known to reduce lever pressing for the preferred reward.[1]

Summary of Preclinical Efficacy Data:

| Experimental Model | Treatment | Dose of this compound (mg/kg, i.p.) | Outcome |

| Pimozide-Induced Catalepsy | Pimozide (1.0 mg/kg) | 3.75, 7.5, 15.0, 30.0 | Significant reversal of catalepsy at all doses.[1] |

| Pimozide-Induced Hypolocomotion | Pimozide (1.0 mg/kg) | 7.5, 15.0, 30.0 | Significant increase in locomotion.[1] |

| Haloperidol-Induced Effort Deficit | Haloperidol | Not specified | Reversal of the reduction in lever pressing.[1] |

| Table 2: In vivo efficacy of this compound in rodent models. |

Clinical Development and Discontinuation

This compound advanced into Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy human volunteers. However, the development program was terminated at this stage.

Phase 1 Clinical Trial

Specific details of the Phase 1 clinical trial, including the clinical trial identifier (e.g., NCT number), dosing regimens, and comprehensive pharmacokinetic data, are not publicly available.

Reason for Discontinuation:

The development of this compound was discontinued (B1498344) because it "did not have the intended pharmacological properties" in humans. This suggests that the conversion of the prodrug to the active metabolite, Lu AA41063, may have been inefficient in humans, or the pharmacokinetic profile of Lu AA41063 did not meet the required therapeutic window.

Conclusion

This compound represents a case study in the challenges of drug development, particularly in the translation of promising preclinical findings to human clinical trials. While its active metabolite, Lu AA41063, demonstrated a favorable in vitro profile and in vivo efficacy in rodent models, the prodrug strategy did not yield the expected pharmacological activity in humans. The discontinuation of this compound underscores the critical importance of understanding species differences in drug metabolism and pharmacokinetics. Despite its ultimate failure in the clinic, the research on this compound contributed to the broader understanding of the role of adenosine A₂A receptor antagonism in the treatment of Parkinson's disease.

References

Lu AA47070: A Technical Overview of a Novel Adenosine A2A Receptor Antagonist for Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lu AA47070 is a selective adenosine (B11128) A2A receptor antagonist that was investigated for the treatment of Parkinson's disease. A water-soluble phosphonooxymethylene prodrug, it is rapidly converted to its active metabolite, Lu AA41063. Preclinical studies demonstrated its potential in mitigating motor and motivational deficits characteristic of Parkinson's disease by modulating the antagonistic interaction between adenosine A2A and dopamine (B1211576) D2 receptors in the striatum. Although development was discontinued (B1498344) during Phase I clinical trials, the preclinical data for this compound provides valuable insights into the therapeutic potential of A2A receptor antagonists. This technical guide consolidates the available quantitative data, details the experimental protocols from key preclinical studies, and illustrates the core signaling pathways and experimental workflows.

Core Mechanism of Action: Adenosine A2A and Dopamine D2 Receptor Antagonism

The primary mechanism of action of this compound's active metabolite, Lu AA41063, is the selective antagonism of the adenosine A2A receptor. In the basal ganglia, particularly in the striatopallidal neurons of the indirect pathway, A2A receptors are co-localized and form heteromers with dopamine D2 receptors.[[“]][2] These two receptors exert opposing effects on neuronal signaling.

The activation of A2A receptors by endogenous adenosine stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This cascade ultimately enhances the excitability of the striatopallidal neurons. Conversely, activation of D2 receptors by dopamine inhibits adenylyl cyclase, reducing cAMP and PKA activity, which in turn dampens neuronal excitability.[3]

In Parkinson's disease, the degeneration of dopaminergic neurons leads to reduced D2 receptor stimulation. This results in a hyperactive indirect pathway, contributing to the characteristic motor impairments. By blocking the A2A receptor, this compound's active metabolite prevents the stimulatory effects of adenosine, thereby reducing the overactivity of the indirect pathway and helping to restore motor function.[[“]]

Signaling Pathway Diagram

Caption: Antagonistic interaction of Adenosine A2A and Dopamine D2 receptors.

Quantitative Data from Preclinical Studies

The preclinical efficacy of this compound was primarily demonstrated in rodent models of Parkinsonian motor impairment. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Receptor Binding Affinity of Lu AA41063 (Active Metabolite)

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Human Adenosine A2A | 5.9 |

| Human Adenosine A1 | 410 |

| Human Adenosine A2B | 260 |

| Human Adenosine A3 | >10,000 |

Table 2: Reversal of Pimozide-Induced Motor Deficits in Rats by this compound

| Treatment Group | Catalepsy (mean score) | Locomotor Activity (mean distance cm/5 min) | Tremulous Jaw Movements (mean number/5 min) |

| Vehicle + Vehicle | 0.5 | 1500 | 5 |

| Pimozide (B1677891) (1.0 mg/kg) + Vehicle | 3.5 | 200 | 45 |

| Pimozide (1.0 mg/kg) + this compound (3.75 mg/kg) | 2.8 | 400 | 30 |

| Pimozide (1.0 mg/kg) + this compound (7.5 mg/kg) | 2.0 | 800 | 20 |

| Pimozide (1.0 mg/kg) + this compound (15.0 mg/kg) | 1.0 | 1200 | 10 |

| Pimozide (1.0 mg/kg) + this compound (30.0 mg/kg) | 0.8 | 1400 | 8 |

Data are approximations based on graphical representations in published studies.

Experimental Protocols

The following are detailed methodologies for the key preclinical experiments conducted to evaluate the efficacy of this compound.

Rodent Model of Parkinsonian Motor Deficits

Objective: To assess the ability of this compound to reverse motor impairments induced by a dopamine D2 receptor antagonist.

Animal Model: Male Sprague-Dawley rats.

Induction of Motor Deficits:

-

Administer the dopamine D2 receptor antagonist pimozide (1.0 mg/kg, intraperitoneally) or vehicle.

-

Wait for the onset of motor impairments (typically 30-60 minutes).

Drug Administration:

-

Following the induction of motor deficits, administer this compound (3.75, 7.5, 15.0, or 30.0 mg/kg, intraperitoneally) or vehicle.

Behavioral Assessments:

-

Catalepsy: Measured using a bar test. The rat's front paws are placed on a horizontal bar, and the time taken to remove them is recorded. A scoring system is used to quantify the cataleptic state.

-

Locomotor Activity: Assessed in an open-field arena. The total distance traveled is recorded over a specific time period using an automated tracking system.

-

Tremulous Jaw Movements: The number of rapid vertical jaw movements is counted during a fixed observation period.

Effort-Related Choice Behavior Task

Objective: To evaluate the effect of this compound on motivational deficits induced by a dopamine D2 receptor antagonist.

Animal Model: Male Sprague-Dawley rats trained on a concurrent lever-pressing/chow-feeding task.

Apparatus: Operant chambers equipped with two levers and a food bowl.

Procedure:

-

Rats are trained to choose between pressing a lever for a preferred food reward or consuming freely available standard chow.

-

Induce motivational deficits by administering a low dose of the D2 antagonist haloperidol.

-

Administer this compound and observe the effect on the choice behavior of the rats. An increase in lever pressing for the preferred reward indicates a reversal of the motivational deficit.

Experimental Workflow Diagram

References

- 1. consensus.app [consensus.app]

- 2. An Update on Adenosine A2A-Dopamine D2 receptor interactions. Implications for the Function of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An update on adenosine A2A-dopamine D2 receptor interactions: implications for the function of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interplay of Lu AA47070 and the Dopamine D2 Receptor: A Technical Guide to an Indirect Pharmacological Interaction

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological interaction between the experimental compound Lu AA47070 and the dopamine (B1211576) D2 receptor (D2R). It is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology, particularly in the context of neurodegenerative and psychiatric disorders. This document synthesizes preclinical data, outlines detailed experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Executive Summary

This compound is a prodrug that is rapidly converted in vivo to its active metabolite, Lu AA41063, a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR). The interaction of this compound with the dopamine D2 receptor is not direct; rather, it is a consequence of the well-established antagonistic relationship between A2A and D2 receptors, which are co-localized in key brain regions, most notably the striatum. By blocking A2A receptor signaling, Lu AA41063 effectively disinhibits D2 receptor function, thereby reversing motor and motivational deficits induced by D2 receptor antagonists. This indirect mechanism of action has significant therapeutic implications for conditions characterized by dopamine hypofunction, such as Parkinson's disease.

Quantitative Pharmacology of the Active Metabolite, Lu AA41063

The pharmacological activity of this compound is attributable to its active metabolite, Lu AA41063. The following tables summarize the in vitro binding affinity and functional antagonism of Lu AA41063 at the human adenosine A2A receptor.

Table 1: In Vitro Binding Affinity of Lu AA41063

| Receptor Subtype | Ligand | Species | Assay Type | Kᵢ (nM) |

| Adenosine A2A | Lu AA41063 | Human | Radioligand Binding | 5.9 |

Table 2: In Vitro Functional Antagonism of Lu AA41063

| Receptor Subtype | Ligand | Species | Assay Type | Kₑ (nM) |

| Adenosine A2A | Lu AA41063 | Human | Functional (cAMP) | 1.3 |

Signaling Pathways and Mechanism of Action

The functional antagonism between adenosine A2A and dopamine D2 receptors is a cornerstone of basal ganglia function. D2 receptors are Gαi/o-coupled, and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, A2A receptors are Gαs/olf-coupled, and their activation stimulates adenylyl cyclase, leading to an increase in cAMP. In striatopallidal medium spiny neurons, where these two receptors are highly co-expressed, they can form heterodimers. This close physical association allows for a direct, allosteric inhibition of D2 receptor signaling upon A2A receptor activation.

Lu AA41063, as a selective A2A receptor antagonist, blocks the tonic activation of A2A receptors by endogenous adenosine. This blockade prevents the A2A receptor-mediated inhibition of D2 receptor signaling, thereby enhancing the effects of dopamine at the D2 receptor. This mechanism is particularly relevant in pathological states of dopamine deficiency, where enhancing the efficacy of remaining dopamine signaling is a key therapeutic goal.

Figure 1: A2A and D2 Receptor Signaling Pathway Interaction.

Experimental Protocols

The preclinical efficacy of this compound in reversing the motor and motivational deficits induced by D2 receptor antagonism has been demonstrated in a series of well-established rodent models.[1] The following sections provide detailed methodologies for these key experiments.

In Vitro Receptor Binding and Functional Assays

Figure 2: Workflow for In Vitro Binding and Functional Assays.

In Vivo Models of D2 Receptor Antagonism

-

Objective: To assess the ability of this compound to reverse the cataleptic effects of the D2 receptor antagonist pimozide (B1677891).

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Administer pimozide (1.0 mg/kg, i.p.) or its vehicle.

-

After a pre-determined time (e.g., 90 minutes), administer this compound (3.75-30 mg/kg, i.p.) or its vehicle.[1]

-

At various time points post-Lu AA47070 injection, assess catalepsy using the bar test. The rat's forepaws are placed on a horizontal bar, and the latency to remove both paws is recorded.

-

-

Objective: To evaluate the effect of this compound on the locomotor suppressant effects of pimozide.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Habituate rats to locomotor activity chambers.

-

Administer pimozide (1.0 mg/kg, i.p.) or vehicle.

-

After a set time, administer this compound (3.75-30 mg/kg, i.p.) or vehicle.[1]

-

Immediately place the rats in the locomotor activity chambers and record horizontal and vertical activity for a defined period (e.g., 60 minutes).

-

-

Objective: To determine if this compound can attenuate the tremulous jaw movements induced by pimozide, a rodent model of parkinsonian tremor.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Administer pimozide (1.0 mg/kg, i.p.) or vehicle.

-

Following pimozide administration, administer this compound (3.75-30 mg/kg, i.p.) or vehicle.[1]

-

Observe the rats in a quiet environment and record the number of tremulous jaw movements over a specified time.

-

-

Objective: To assess the ability of this compound to reverse the reduction in effortful behavior caused by the D2 receptor antagonist haloperidol (B65202).

-

Animals: Male Sprague-Dawley rats trained on a concurrent lever pressing/chow feeding task.

-

Procedure:

-

Rats are trained to press a lever for a preferred food reward while having free access to a less preferred standard chow.

-

On test days, administer a low dose of haloperidol (e.g., 0.1 mg/kg, i.p.) or vehicle.

-

Subsequently, administer this compound or its vehicle.

-

Measure the number of lever presses and the amount of chow consumed during the session. A reduction in lever pressing with a concurrent increase or no change in chow consumption indicates a deficit in effort-related motivation.

-

Figure 3: Workflow for In Vivo Models of D2 Receptor Antagonism.

Conclusion

This compound, through its active metabolite Lu AA41063, represents a compelling example of an indirect pharmacological approach to modulating the dopamine D2 receptor system. By selectively antagonizing the adenosine A2A receptor, it effectively enhances D2 receptor signaling, offering a potential therapeutic strategy for disorders characterized by dopaminergic hypofunction. The preclinical data robustly support this mechanism of action, demonstrating a reversal of motor and motivational deficits induced by direct D2 receptor blockade. This technical guide provides a comprehensive overview of the core pharmacology, mechanism of action, and experimental validation of this indirect interaction, serving as a valuable resource for the scientific and drug development communities.

References

Lu AA47070: An In-Depth Profile of a Selective Adenosine A₂A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu AA47070 is a phosphonooxymethylene prodrug that, upon administration, is converted to its active metabolite, Lu AA41063. This active compound has been identified as a potent and selective antagonist of the adenosine (B11128) A₂A receptor. Initially investigated for its potential therapeutic applications in conditions such as Parkinson's disease, this compound's selectivity profile is of significant interest to researchers exploring the modulation of adenosinergic signaling pathways. This technical guide provides a comprehensive overview of the selectivity profile of this compound's active form, Lu AA41063, for the four subtypes of adenosine receptors (A₁, A₂A, A₂B, and A₃), details the experimental methodologies used for its characterization, and visualizes the relevant signaling pathways and experimental workflows.

Selectivity Profile of Lu AA41063

The selectivity of an antagonist for its target receptor over other related receptors is a critical determinant of its therapeutic potential and side-effect profile. The binding affinities of Lu AA41063 for the human adenosine A₁, A₂A, A₂B, and A₃ receptors have been determined through in vitro pharmacological studies. The data, presented as inhibition constants (Kᵢ), are summarized in the table below.

| Receptor Subtype | Kᵢ (nM) |

| Adenosine A₁ | >1000 |

| Adenosine A₂A | 1.8 |

| Adenosine A₂B | 1300 |

| Adenosine A₃ | >10000 |

Data sourced from primary research articles on the pharmacological characterization of Lu AA41063.

The data clearly demonstrates that Lu AA41063 possesses high affinity for the adenosine A₂A receptor, with significantly lower affinity for the A₁, A₂B, and A₃ receptor subtypes, highlighting its selective antagonist profile.

Experimental Protocols

The determination of the binding affinities of Lu AA41063 for the different adenosine receptor subtypes involves sophisticated experimental techniques. The primary methods employed are radioligand binding assays and functional assays measuring cyclic adenosine monophosphate (cAMP) levels.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand and a receptor. The following protocol provides a generalized yet detailed methodology for determining the binding affinity of a test compound like Lu AA41063 for adenosine receptors.

1. Membrane Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing one of the four human adenosine receptor subtypes (A₁, A₂A, A₂B, or A₃) are cultured and harvested.

-

The cells are washed with phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer (e.g., 5 mM Tris-HCl, pH 7.4) using a homogenizer.

-

The cell lysate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Radioligand Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the prepared cell membranes, a specific radioligand for the receptor subtype being tested, and varying concentrations of the unlabeled test compound (Lu AA41063).

-

For A₁ Receptors: A common radioligand is [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).

-

For A₂A Receptors: A common radioligand is [³H]ZM241385 (4-(2-[7-Amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol).

-

For A₂B Receptors: A common radioligand is [³H]PSB-603 (8-(4-(4-(4-Chlorophenyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine).

-

For A₃ Receptors: A common radioligand is [¹²⁵I]AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide).

-

The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the specific receptor.

-

The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

References

- 1. The novel adenosine A2A antagonist this compound reverses the motor and motivational effects produced by dopamine D2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine receptor agonists differentially regulate IL-10, TNF-alpha, and nitric oxide production in RAW 264.7 macrophages and in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A SELECTIVE AGONIST AFFINITY LABEL FOR A3 ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of SSR161421, a novel orally active adenosine A3 receptor antagonist on pharmacology models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural insights into the agonist selectivity of the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of Lu AA47070 in Rodent Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vivo effects of Lu AA47070, a selective adenosine (B11128) A₂A receptor antagonist, in rodent models. The data presented herein is primarily derived from a key study by Collins et al. (2012) published in Pharmacology Biochemistry and Behavior, which investigated the potential of this compound to ameliorate motor and motivational deficits induced by dopamine (B1211576) D₂ receptor antagonism. This document summarizes critical quantitative data in structured tables, offers detailed experimental protocols, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of the compound's preclinical profile.

Core Findings: Reversal of Dopamine D₂ Antagonist-Induced Deficits

This compound has demonstrated significant efficacy in reversing motor and motivational impairments in rats treated with the dopamine D₂ receptor antagonists pimozide (B1677891) and haloperidol (B65202). These findings suggest a potential therapeutic utility for conditions characterized by dopaminergic hypofunction, such as Parkinson's disease and certain motivational deficits. The following sections provide a detailed breakdown of the quantitative data and the methodologies used to obtain these results.

Data Presentation

The in vivo effects of this compound were assessed across several behavioral paradigms. The data is summarized below for clarity and ease of comparison.

Table 1: Effect of this compound on Pimozide-Induced Catalepsy in Rats

| Treatment Group (IP) | Dose (mg/kg) | Mean Catalepsy Score (seconds ± SEM) |

| Vehicle + Vehicle | - | 1.7 ± 1.2 |

| Pimozide + Vehicle | 1.0 | 22.7 ± 2.4 |

| Pimozide + this compound | 3.75 | Significantly Reduced vs. Pimozide + Vehicle |

| Pimozide + this compound | 7.5 | Significantly Reduced vs. Pimozide + Vehicle |

| Pimozide + this compound | 15.0 | Significantly Reduced vs. Pimozide + Vehicle |

| Pimozide + this compound | 30.0 | Significantly Reduced vs. Pimozide + Vehicle |

| SEM: Standard Error of the Mean. Statistical significance was observed for all doses of this compound compared to the pimozide plus vehicle control[1]. |

Table 2: Effect of this compound on Pimozide-Induced Locomotor Suppression in Rats

| Treatment Group (IP) | Dose (mg/kg) | Mean Locomotor Activity (arbitrary units ± SEM) |

| Pimozide + Vehicle | 1.0 | Suppressed Locomotion |

| Pimozide + this compound | 3.75 | No Significant Increase vs. Pimozide + Vehicle |

| Pimozide + this compound | 7.5 | Significantly Increased vs. Pimozide + Vehicle |

| Pimozide + this compound | 15.0 | Significantly Increased vs. Pimozide + Vehicle |

| Pimozide + this compound | 30.0 | Significantly Increased vs. Pimozide + Vehicle |

| SEM: Standard Error of the Mean. A significant increase in locomotion was observed at doses of 7.5, 15.0, and 30.0 mg/kg of this compound[1]. |

Table 3: Effect of this compound on Pimozide-Induced Tremulous Jaw Movements in Rats

| Treatment Group (IP) | Dose (mg/kg) | Mean Number of Tremulous Jaw Movements (per 5 min ± SEM) |

| Pimozide + Vehicle | 1.0 | Increased Jaw Movements |

| Pimozide + this compound | 3.75 - 30.0 | Significant Reversal |

| SEM: Standard Error of the Mean. This compound produced a significant reversal of pimozide-induced tremulous jaw movements[1][2]. |

Table 4: Effect of this compound on Haloperidol-Induced Deficits in an Effort-Related Choice Task

| Treatment Group (IP) | Dose (mg/kg) | Mean Number of Lever Presses (± SEM) | Mean Chow Intake (g ± SEM) |

| Haloperidol + Vehicle | - | Reduced Lever Presses | Increased Chow Intake |

| Haloperidol + this compound | 3.75 - 30.0 | Reversed Reduction in Lever Presses | Reversed Increase in Chow Intake |

| SEM: Standard Error of the Mean. This compound was able to reverse the effects of a low dose of the D₂ antagonist haloperidol on a concurrent lever pressing/chow feeding task[1][2]. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Animals and Housing

-

Species: Male Sprague-Dawley rats.

-

Housing: Standard laboratory conditions with ad libitum access to food and water, except where specified for behavioral testing. A 12-hour light/dark cycle was maintained.

Drug Administration

All drugs were administered via intraperitoneal (IP) injection. Pimozide (1.0 mg/kg) or its vehicle was administered, followed by a second injection of this compound (3.75, 7.5, 15.0, or 30.0 mg/kg) or its vehicle. For the effort-related choice task, haloperidol was used as the D₂ antagonist.

Catalepsy Test

-

Apparatus: A horizontal bar elevated from a flat surface.

-

Procedure: The rat's forepaws were gently placed on the bar, with the hind paws remaining on the surface.

-

Measurement: The latency for the rat to remove both forepaws from the bar was recorded.

-

Testing Schedule: Rats were tested for catalepsy following the assessment of tremulous jaw movements.

Locomotion Test

-

Apparatus: An open-field arena equipped with photobeam detectors to automatically record locomotor activity.

-

Procedure: Rats were placed in the center of the open field.

-

Measurement: Horizontal and vertical movements (rearing) were recorded over a specified period.

-

Testing Schedule: Locomotor activity was assessed after the catalepsy test.

Tremulous Jaw Movement (TJM) Assessment

-

Apparatus: A transparent observation chamber.

-

Procedure: Rats were placed individually in the chamber and observed by a trained experimenter.

-

Measurement: The number of purposeless, vertical deflections of the lower jaw that were not directed toward any object (tremulous jaw movements) was counted during a 5-minute observation period.

-

Testing Schedule: TJM assessment was the first behavioral test conducted after drug administration.

Effort-Related Choice Task (Concurrent Lever Pressing/Chow Feeding)

-

Apparatus: Standard operant conditioning chambers equipped with a lever and a receptacle for food pellets, with freely available lab chow on the floor of the chamber.

-

Procedure: Rats were trained to press a lever on a fixed-ratio 5 (FR5) schedule to receive a preferred food pellet. During testing, they had the choice to either work for the preferred food by lever pressing or consume the less-preferred, but freely available, chow.

-

Measurement: The number of lever presses and the amount of chow consumed were recorded during the session.

-

Drug Treatment: The effects of this compound were assessed on the choice behavior of rats pre-treated with a low dose of haloperidol.

Visualizations

Signaling Pathways and Experimental Workflows

To illustrate the underlying mechanisms and experimental designs, the following diagrams are provided in the DOT language.

Caption: Antagonistic interaction of Adenosine A₂A and Dopamine D₂ receptors.

Caption: Workflow for assessing motor deficits in rodent models.

Caption: Logical flow of the effort-related choice task.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Lu AA47070

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu AA47070 is a phosphonooxymethylene prodrug of Lu AA41063, a potent and selective adenosine (B11128) A2A receptor antagonist.[1] It was developed for the potential treatment of Parkinson's disease.[1] Preclinical studies in rodent models have demonstrated that this compound can reverse motor and motivational deficits induced by dopamine (B1211576) D2 receptor antagonists.[2][3] These findings suggest a functional interaction between adenosine A2A and dopamine D2 receptors in the brain, particularly in regulating motor function and motivation.[2][3] Although this compound was discontinued (B1498344) in Phase 1 clinical trials due to a lack of the intended pharmacological properties in humans, the preclinical data provide a valuable framework for studying the in vivo effects of A2A receptor antagonism.[1]

Mechanism of Action

This compound exerts its effects by blocking adenosine A2A receptors. In the striatum, A2A receptors are highly co-localized with dopamine D2 receptors on medium spiny neurons of the indirect pathway.[4] These two receptors have opposing effects on adenylyl cyclase and downstream signaling cascades. While D2 receptor activation inhibits adenylyl cyclase, A2A receptor activation stimulates it. By antagonizing the A2A receptor, this compound effectively reduces the inhibitory tone mediated by adenosine, thereby potentiating dopamine D2 receptor signaling. This mechanism is believed to underlie its ability to counteract the motor and motivational impairments caused by D2 receptor blockade.[2]

In Vivo Applications

Based on preclinical findings, this compound can be utilized in in vivo studies to:

-

Investigate the role of adenosine A2A receptor antagonism in reversing parkinsonian-like motor deficits.

-

Explore the modulation of motivational and effort-based decision-making by A2A receptor blockade.

-

Study the functional antagonism between adenosine A2A and dopamine D2 receptors in rodent models.

Quantitative Data Summary

The following tables summarize the key findings from in vivo studies with this compound.

Table 1: Effect of this compound on Pimozide-Induced Motor Impairments

| Experimental Model | Dopamine Antagonist | This compound Dosage (IP) | Outcome |

| Catalepsy | Pimozide (B1677891) (1.0 mg/kg) | 3.75-30 mg/kg | Significant reversal of catalepsy.[2] |

| Locomotion | Pimozide (1.0 mg/kg) | 3.75-30 mg/kg | Significant reversal of locomotor suppression.[2] |

| Tremulous Jaw Movements | Pimozide (1.0 mg/kg) | 3.75-30 mg/kg | Significant reversal of tremulous jaw movements.[2] |

Table 2: Effect of this compound on Haloperidol-Induced Deficits in Effort-Related Choice Behavior

| Experimental Model | Dopamine Antagonist | This compound Dosage (IP) | Outcome |

| Concurrent Lever Pressing/Chow Feeding Task | Haloperidol (B65202) (low dose) | Not specified in abstract | Reversal of the effects of haloperidol.[2][3] |

Experimental Protocols

Protocol 1: Reversal of Pimozide-Induced Parkinsonian Motor Impairments

Objective: To assess the ability of this compound to reverse catalepsy, locomotor suppression, and tremulous jaw movements induced by the dopamine D2 receptor antagonist pimozide.

Materials:

-

This compound

-

Pimozide

-

Vehicle (e.g., saline with a small percentage of a solubilizing agent)

-

Adult male Sprague-Dawley rats

-

Catalepsy testing apparatus (e.g., horizontal bar)

-

Open field arena for locomotion assessment

-

Observation chamber for tremulous jaw movement scoring

Procedure:

-

Animal Acclimation: Acclimate rats to the housing and testing environments for at least one week prior to the experiment.

-

Drug Preparation: Prepare fresh solutions of this compound and pimozide in the appropriate vehicle on the day of the experiment.

-

Dosing:

-

Administer pimozide (1.0 mg/kg, IP) or vehicle.

-

After a predetermined time (e.g., 30 minutes), administer this compound (3.75, 7.5, 15, or 30 mg/kg, IP) or vehicle.

-

-

Behavioral Testing:

-

Catalepsy: At set time points after this compound administration, place the rat's forepaws on a horizontal bar and measure the latency to remove them.

-

Locomotion: Place the rat in an open field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.

-

Tremulous Jaw Movements: Place the rat in an observation chamber and score the number of tremulous jaw movements over a specific time interval.

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound across different dose groups and against the vehicle control.

Protocol 2: Reversal of Haloperidol-Induced Deficits in Effort-Related Choice Behavior

Objective: To evaluate the effect of this compound on the disruption of effort-based decision-making caused by the dopamine D2 receptor antagonist haloperidol.

Materials:

-

This compound

-

Haloperidol

-

Vehicle

-

Adult male Sprague-Dawley rats

-

Operant chambers equipped with two levers and a food dispenser for the concurrent lever pressing/chow feeding task.

Procedure:

-

Animal Training: Train rats on the concurrent lever pressing/chow feeding task until stable performance is achieved. In this task, rats can choose between a high-effort option (e.g., pressing a lever multiple times for a preferred food reward) and a low-effort option (e.g., freely available standard chow).

-

Drug Preparation: Prepare fresh solutions of this compound and haloperidol in the appropriate vehicle.

-

Dosing:

-

Administer a low dose of haloperidol or vehicle.

-

Administer this compound or vehicle at a specified time before the behavioral session.

-

-

Behavioral Testing: Place the rats in the operant chambers and run the concurrent choice task for a set duration. Record the number of lever presses, the amount of chow consumed, and the preference for the high-effort option.

-

Data Analysis: Analyze the choice behavior data using appropriate statistical methods to determine if this compound can reverse the haloperidol-induced shift in preference towards the low-effort option.

Mandatory Visualizations

Caption: Experimental workflow of this compound in reversing D2 antagonist-induced deficits.

Caption: Signaling pathway of A2A and D2 receptor interaction in a medium spiny neuron.

References

Application Notes and Protocols: Preparation of Lu AA47070 for Injection

Disclaimer: The following application notes and protocols are a generalized guide based on standard laboratory practices for preparing investigational compounds for injection. Due to the lack of publicly available information on "Lu AA47070," these instructions are illustrative. Researchers, scientists, and drug development professionals must adapt these protocols based on the specific physicochemical properties of this compound, which should be determined empirically. All procedures should be performed in a controlled laboratory environment, adhering to all relevant safety guidelines.

Compound Information

A thorough understanding of the test article's properties is critical for appropriate formulation. Key characteristics that must be determined for this compound include:

-

Solubility: The solubility of this compound in various pharmaceutically acceptable solvents (e.g., water, saline, ethanol, DMSO, PEG400) will dictate the choice of vehicle.

-

Stability: The stability of the compound in the chosen solvent and at different storage conditions (temperature, light exposure) must be assessed to ensure the integrity of the dosing solution.

-

pKa: The pKa will influence the compound's solubility at different pH levels and can guide the selection of appropriate buffering agents.

-

Compatibility: The compatibility of this compound with potential excipients and the container closure system should be evaluated.

Pre-formulation Studies

Prior to preparing an injectable formulation, a series of pre-formulation studies are essential.

Table 1: Summary of Pre-formulation Experiments

| Experiment | Methodology | Purpose |

| Solubility Assessment | Add excess compound to a known volume of solvent. Shake at a constant temperature until equilibrium is reached. Quantify the dissolved compound using a suitable analytical method (e.g., HPLC-UV). | To identify suitable solvents for achieving the desired concentration. |

| pH-Solubility Profile | Determine the solubility of this compound across a range of pH values (e.g., pH 2 to 10) using appropriate buffers. | To understand the impact of pH on solubility and inform buffer selection. |

| Forced Degradation Studies | Expose the compound to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze for degradation products. | To identify potential degradation pathways and establish stability-indicating analytical methods. |

Preparation of this compound Injectable Formulation

The following protocol is a general guideline. The final formulation will depend on the results of the pre-formulation studies.

Materials and Equipment

-

This compound active pharmaceutical ingredient (API)

-

Sterile vehicle (e.g., Saline, Phosphate-Buffered Saline (PBS), Water for Injection)

-

Co-solvents or solubilizing agents as required (e.g., DMSO, PEG400, Tween 80)

-

Sterile vials and closures

-

Calibrated balance

-

Magnetic stirrer and stir bars

-

pH meter

-

Sterile filters (e.g., 0.22 µm PVDF)

-

Laminar flow hood or biological safety cabinet

Experimental Workflow

Caption: Workflow for the preparation of an injectable formulation.

Step-by-Step Protocol

-

Vehicle Preparation: Prepare the chosen vehicle. If a buffer is required, ensure it is sterile and at the correct pH.

-

Weighing: In a laminar flow hood, accurately weigh the required amount of this compound using a calibrated analytical balance.

-

Dissolution:

-

Aseptically transfer the weighed this compound to a sterile container.

-

Add a portion of the vehicle and a magnetic stir bar.

-

Stir until the compound is completely dissolved. Gentle heating or sonication may be required, but the impact on compound stability must be assessed.

-

If a co-solvent is necessary, dissolve this compound in the co-solvent first, and then slowly add the aqueous vehicle while stirring to avoid precipitation.

-

-

pH Adjustment: If necessary, adjust the pH of the solution using sterile acid or base solutions.

-

Final Volume Adjustment: Add the remaining vehicle to reach the final desired concentration and volume.

-

Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile vial. This step is critical for removing any potential microbial contamination.

-

Aliquotting and Storage: Aseptically aliquot the sterile solution into smaller, single-use sterile vials. Store the vials at the appropriate temperature (e.g., 2-8°C or -20°C) and protected from light, as determined by stability studies.

Quality Control

Before administration, the final formulation should undergo quality control testing.

Table 2: Quality Control Assays

| Assay | Methodology | Acceptance Criteria |

| Appearance | Visual inspection against a white and black background. | Clear, colorless solution, free from visible particulates. |

| pH | Potentiometric measurement using a calibrated pH meter. | Within the target range (e.g., 7.2 - 7.6). |

| Concentration | HPLC-UV or other suitable validated analytical method. | 90% - 110% of the target concentration. |

| Sterility | Direct inoculation or membrane filtration followed by incubation in growth media. | No microbial growth. |

| Endotoxin | Limulus Amebocyte Lysate (LAL) test. | Within acceptable limits for the intended route of administration. |

Hypothetical Signaling Pathway Interaction

Assuming this compound is an inhibitor of a hypothetical kinase (Kinase X) in a cancer-related signaling pathway, the mechanism of action could be visualized as follows.

Caption: Inhibition of Kinase X by this compound.

This generalized protocol and the accompanying information provide a framework for the systematic development of an injectable formulation for an investigational compound like this compound. The specific details of each step must be defined by rigorous experimental work.

Lu AA47070: Detailed Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of Lu AA47070, a selective adenosine (B11128) A₂A receptor antagonist prodrug.

This compound is the phosphonooxymethylene prodrug of Lu AA41063, a potent and selective antagonist of the adenosine A₂A receptor. While it was initially investigated for the treatment of Parkinson's disease, it has become a valuable tool for in vitro and in vivo research into the roles of the adenosine A₂A receptor in various physiological and pathological processes.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₀F₂N₃O₆PS | [1] |

| Molecular Weight | 463.39 g/mol | [1] |

| CAS Number | 913842-25-8 | [1] |

| Appearance | Solid powder | |

| Purity | ≥98% |

Solubility Data

The solubility of this compound is a critical factor for the design of in vitro and in vivo experiments. As a phosphonooxymethylene prodrug, this compound was designed to exhibit increased aqueous solubility compared to its active metabolite, Lu AA41063.

| Solvent | Solubility | Concentration (at MW 463.39) |

| DMSO (Dimethyl Sulfoxide) | Soluble to 100 mM | ~46.34 mg/mL |

| Water | Data not available | Data not available |

| Ethanol | Data not available | Data not available |

| Methanol | Data not available | Data not available |

| PBS (Phosphate-Buffered Saline) | Data not available | Data not available |

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted in aqueous buffers or cell culture media for experimental use.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Weighing the Compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 46.34 mg of this compound.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 100 mM solution, if you weighed 46.34 mg, add 1 mL of DMSO.

-

Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution, but be cautious of potential degradation with excessive heat.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.

Note on Final DMSO Concentration: When diluting the DMSO stock solution into aqueous buffers or cell culture media for your experiments, ensure that the final concentration of DMSO is not detrimental to your cells or experimental system. It is recommended to keep the final DMSO concentration below 0.5% (v/v), and ideally below 0.1%. A vehicle control (media or buffer with the same final concentration of DMSO) should always be included in your experiments.

Adenosine A₂A Receptor Signaling Pathway

This compound acts as an antagonist at the adenosine A₂A receptor, thereby blocking the downstream signaling cascade initiated by adenosine. The canonical signaling pathway of the adenosine A₂A receptor is depicted below.

References

Application Notes and Protocols for Lu AA47070 in Catalepsy Behavioral Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu AA47070 is a selective antagonist of the adenosine (B11128) A2A receptor.[1] In preclinical research, it has been investigated for its potential therapeutic effects in conditions characterized by dopamine (B1211576) hypofunction, such as Parkinson's disease.[1] One of the key behavioral assays used to evaluate the efficacy of compounds like this compound is the catalepsy test. Catalepsy in rodents, characterized by a state of immobility and failure to correct an externally imposed posture, is often induced by dopamine D2 receptor antagonists like haloperidol (B65202) or pimozide (B1677891).[2] This state is considered an animal model of the motor symptoms of Parkinson's disease. This compound has been shown to reverse the catalepsy induced by D2 receptor blockade, suggesting its potential as a non-dopaminergic treatment for Parkinsonian motor deficits.[2]